molecular formula C9H19N3S B5701162 N,4-diethyl-1-piperazinecarbothioamide

N,4-diethyl-1-piperazinecarbothioamide

Cat. No. B5701162
M. Wt: 201.33 g/mol
InChI Key: OPRNYLDGGCUAKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,4-diethyl-1-piperazinecarbothioamide, also known as Etazene, is a synthetic opioid drug that was first synthesized in the 1950s. It is a potent analgesic that has been used in scientific research to study the mechanisms of opioid addiction and tolerance.

Mechanism of Action

N,4-diethyl-1-piperazinecarbothioamide acts on the mu-opioid receptor, which is involved in the modulation of pain, reward, and other physiological processes. It produces analgesia by inhibiting the release of neurotransmitters that transmit pain signals.
Biochemical and Physiological Effects
N,4-diethyl-1-piperazinecarbothioamide produces a range of physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It has been shown to produce similar effects to other opioids, such as morphine and fentanyl.

Advantages and Limitations for Lab Experiments

N,4-diethyl-1-piperazinecarbothioamide has several advantages for use in scientific research, including its high potency and selectivity for the mu-opioid receptor. However, it also has limitations, such as its potential for abuse and dependence, which may limit its use in certain experiments.

Future Directions

There are several future directions for research into N,4-diethyl-1-piperazinecarbothioamide, including its potential use as a therapeutic agent for the treatment of pain and other conditions. Additionally, further research is needed to understand the mechanisms of opioid addiction and tolerance, and how N,4-diethyl-1-piperazinecarbothioamide may be used to study these processes. Finally, research is needed to develop safer and more effective opioid drugs that can be used to treat pain without the risk of addiction and other adverse effects.

Synthesis Methods

N,4-diethyl-1-piperazinecarbothioamide is synthesized by reacting piperazine with carbon disulfide and then ethylating the resulting product with diethyl sulfate. The final product is a white crystalline powder that is soluble in water and ethanol.

Scientific Research Applications

N,4-diethyl-1-piperazinecarbothioamide has been used in scientific research to study the mechanisms of opioid addiction and tolerance. It has been shown to bind to the mu-opioid receptor with high affinity, producing analgesia and other opioid-like effects.

properties

IUPAC Name

N,4-diethylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3S/c1-3-10-9(13)12-7-5-11(4-2)6-8-12/h3-8H2,1-2H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPRNYLDGGCUAKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N1CCN(CC1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.